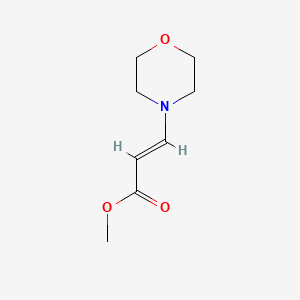

Methyl (E)-3-Morpholinoacrylate

Description

Significance of Enamino Esters as Synthetic Building Blocks

Enamino esters are a class of organic compounds that serve as versatile and important building blocks in the synthesis of a wide array of more complex molecules. researchgate.netnih.gov Their utility stems from the presence of both an amine and an ester functional group attached to a carbon-carbon double bond, which imparts a unique reactivity profile. This arrangement allows them to participate in a variety of chemical transformations, making them key intermediates in the construction of nitrogen-containing compounds, including many that are found in natural products and pharmaceuticals. researchgate.netnih.gov The synthesis and application of β-enamino ester derivatives have long been a focus of organic synthesis due to their value as both versatile building blocks and as leads for bioactive compounds. researchgate.net

Methyl (E)-3-Morpholinoacrylate within the Context of Electron-Rich Alkenes

This compound is a prime example of a "push-pull" olefin. ontosight.aiwikipedia.orgen-academic.com This term describes an alkene that has an electron-donating group at one end of the double bond and an electron-withdrawing group at the other. wikipedia.orgen-academic.com In the case of this compound, the morpholine (B109124) ring acts as a potent electron-donating group, "pushing" electron density into the double bond. Conversely, the methyl acrylate (B77674) portion of the molecule functions as an electron-withdrawing group, "pulling" electron density away.

This push-pull nature creates a highly polarized carbon-carbon double bond, making the molecule particularly reactive and useful in a variety of chemical reactions. ontosight.airesearchgate.net The polarization of the π-bond leads to a lower rotational barrier around the central double bond compared to simple alkenes, a characteristic that has led to interest in these types of molecules for applications such as molecular switches. wikipedia.orgen-academic.com This electronic feature is central to the synthetic utility of this compound.

Historical Context and Evolution of Research on Beta-Aminoacrylates

The study of β-aminoacrylates, the broader class to which this compound belongs, has a rich history in organic chemistry. Initially, their synthesis was often achieved through the condensation reaction of β-keto esters with amines. acs.org Over time, research has led to the development of more sophisticated and efficient synthetic methods. acs.orgorganic-chemistry.org These include Michael additions of amines to alkynyl esters and reactions involving various metal enolates. acs.org

More recently, the development of "click-like" polymerization reactions involving β-aminoacrylates has opened up new avenues in materials science, particularly in the creation of hydrogels for biomedical applications. nih.gov The ongoing research into β-aminoacrylates and their derivatives continues to uncover new synthetic methodologies and applications, highlighting their enduring importance in the field of organic chemistry. rsc.orgresearchgate.net

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C8H13NO3 nih.gov |

| Molar Mass | 171.19 g/mol nih.gov |

| IUPAC Name | methyl (E)-3-morpholin-4-ylprop-2-enoate nih.gov |

Synthesis and Reactions

The preparation and subsequent chemical transformations of this compound are central to its role as a synthetic intermediate.

General Synthesis

While specific, high-yield syntheses for this compound are often proprietary or detailed in specialized literature, the general approach to creating β-enamino esters involves several established methods. A common strategy is the reaction of a β-keto ester with an amine, in this case, morpholine. acs.org Another widely used method is the Michael addition of an amine to an alkynyl ester. acs.org More modern approaches might involve the use of N,N'-carbonyldiimidazole as a C-acylating agent for methyl ketimines, which can then be converted to the desired β-enamino ester. acs.orgacs.org

Cycloaddition Reactions

The electron-rich nature of the double bond in this compound makes it an excellent participant in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. For instance, it can undergo [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones and azides, to form five-membered heterocyclic rings. researchgate.netscielo.org.mx These types of reactions are foundational for building complex molecular architectures found in many biologically active compounds. The specific stereochemical and regiochemical outcomes of these cycloadditions can often be controlled by the reaction conditions and the nature of the reactants. luisrdomingo.comsciforum.net

Use in Heterocycle Synthesis

Beyond cycloadditions, this compound is a valuable precursor for a diverse range of heterocyclic compounds. The enamine functionality can be leveraged in various annulation strategies to construct fused ring systems. For example, it can serve as a starting material for the synthesis of pyridinone and pyrazolone (B3327878) derivatives. researchgate.netnih.gov The reactivity of the enamino ester allows for the introduction of various substituents and the formation of multiple new bonds in a controlled manner, leading to the efficient synthesis of complex heterocyclic targets. mdpi.comnih.gov

Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would be expected to show characteristic signals for the morpholine protons, the vinylic protons of the acrylate system, and the methyl ester protons. The coupling constants between the vinylic protons would confirm the (E)-stereochemistry. researchgate.netyoutube.com |

| ¹³C NMR | The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the morpholine ring, and the methyl group carbon. nih.gov |

| IR Spectroscopy | The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group and the C=C stretching of the alkene. youtube.comyoutube.com |

| Mass Spectrometry | Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. researchgate.netyoutube.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-morpholin-4-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-3H,4-7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGDIQBAFODGRV-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101471-73-2, 1009-80-9 | |

| Record name | 2-Propenoic acid, 3-(4-morpholinyl)-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101471732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC520227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Methyl E 3 Morpholinoacrylate and Its Analogues

Direct Synthesis of Methyl (E)-3-Morpholinoacrylate

The most direct route to this compound involves the addition of morpholine (B109124) to a suitable three-carbon precursor, typically an acrylate (B77674) or propiolate derivative. Stereoselectivity is a key consideration in these syntheses to ensure the formation of the desired (E)-isomer.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a powerful and atom-economical method for synthesizing enamines. For this compound, this involves the reaction of an amine (morpholine) with an alkyne (methyl propiolate).

The reaction between methyl propiolate and morpholine is a well-established method for the synthesis of this compound. This reaction is a type of conjugate addition or hydroamination. The addition of a secondary amine like morpholine to an electron-deficient alkyne such as methyl propiolate typically proceeds with high stereoselectivity to yield the (E)-enamine. organic-chemistry.org This stereochemical outcome is often favored due to the formation of a more stable intermediate where steric hindrance is minimized.

An efficient procedure for preparing chiral β-enamino esters involves the reaction of methyl propiolate with chiral amines. clockss.org While morpholine itself is not chiral, the principles of this reaction are directly applicable. The condensation of methyl propiolate with various amines can lead to the formation of β-enamino esters, which are key intermediates in the synthesis of bioactive compounds. clockss.org

The reaction can be promoted using various catalysts or simply by mixing the reactants, sometimes in a solvent-free environment. For instance, a green, water-promoted, and solvent-free hydroamination of electron-deficient terminal alkynes with secondary amines has been shown to produce (E)-enamines in very good yields. organic-chemistry.org

Table 1: Reaction of Methyl Propiolate with Amines

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Stereoselectivity |

| Methyl Propiolate | Morpholine | Solvent-free or various catalysts | β-Enamino ester | Predominantly (E) |

| Methyl Propiolate | Chiral Amines | - | Chiral β-Enamino ester | Good |

| Electron-deficient alkynes | Secondary Amines | H₂O-promoted, solvent-free | (E)-Enamines | Very Good |

Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring high stereoselectivity for the (E)-isomer. Several factors can be adjusted to achieve this, including the choice of catalyst, solvent, temperature, and reaction time.

While specific optimization data for the morpholine-methyl propiolate reaction is proprietary in many industrial contexts, general principles for enamine synthesis can be applied. The use of carefully buffered conditions in the presence of hydroxybenzotriazole (B1436442) derivatives has been shown to be effective for forming a wide range of β-enamino esters. organic-chemistry.org Additionally, the use of mild and environmentally benign catalysts, such as acetic acid (0.1 equivalents) under solvent-free conditions with ultrasound irradiation, can efficiently produce β-enamino esters in good yields from β-keto esters and various amines. organic-chemistry.org

For hydroamination reactions, transition metal catalysts can be employed, although metal-free approaches are often preferred for their lower cost and reduced environmental impact. organic-chemistry.org The reaction conditions are crucial; for example, the stability of the Z-isomer can sometimes be enhanced through hydrogen bonding, which can influence the final product ratio if not properly controlled. organic-chemistry.org

Stereoselective Hydroamination Reactions

Synthesis of Related Enamino Esters (e.g., Ethyl 3-Morpholinoacrylate)

The synthesis of analogues like Ethyl 3-Morpholinoacrylate often follows similar principles to its methyl counterpart, but can also be achieved through different condensation strategies. These methods provide alternative routes that may be advantageous depending on the availability of starting materials and desired scale.

Two-component condensation is a common strategy for synthesizing β-enamino esters. A classic example is the reaction of a β-keto ester with an amine. In the context of morpholinoacrylates, this would involve a 3-oxo-propanoate ester reacting with morpholine.

Another approach involves the reaction of an ester with a dimethylformamide dimethyl acetal (B89532) (DMFDMA). For instance, reacting ethyl phenylacetate (B1230308) derivatives with DMFDMA in DMF at 60 °C has been shown to yield the corresponding enamino esters in good yields. nih.gov A similar strategy could be envisioned for simpler acetate (B1210297) esters to generate the core structure of 3-morpholinoacrylate.

Table 2: Two-Component Synthesis of β-Enamino Esters

| Component 1 | Component 2 | Conditions | Product |

| β-Keto ester | Amine | Acetic acid (cat.), ultrasound | β-Enamino ester |

| Ethyl Phenylacetate Derivative | DMFDMA | DMF, 60°C | β-Enamino ester |

Three-component reactions offer an efficient way to build molecular complexity in a single step. For the synthesis of enamino esters, this can involve the reaction of an active methylene (B1212753) compound, an orthoformate, and an amine.

For example, an enamino ester similar in structure to Ethyl 3-Morpholinoacrylate was prepared by reacting a substituted ethyl acetate with triethyl orthoformate and piperidine (B6355638) in DMF at reflux. nih.gov This method provides a versatile route to various β-enamino esters by changing the amine and the active methylene component.

Another powerful three-component approach is the Knoevenagel condensation. Microwave-assisted Knoevenagel condensation of an aromatic aldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate has been used to synthesize ethyl 2-cyano-3-phenylacrylate derivatives. nih.gov While this produces a cyano-substituted acrylate, it demonstrates the principle of a three-component condensation to form a substituted acrylate structure.

Three-Component Condensation Strategies

Utilizing Orthoformates and Malonates

A widely employed method for the synthesis of β-enamino malonates involves the reaction of a malonate derivative with an orthoformate in the presence of an amine. Specifically for this compound, the reaction proceeds by treating dimethyl malonate with trimethyl orthoformate and morpholine.

The reaction mechanism is initiated by the acid-catalyzed formation of a highly reactive methoxymethylene cation from trimethyl orthoformate. stackexchange.com This electrophilic species is then attacked by the enolate of dimethyl malonate. The subsequent addition of morpholine, a secondary amine, followed by the elimination of methanol (B129727), yields the stable (E)-enamine product, this compound. The (E)-configuration is generally favored due to steric hindrance, which positions the larger morpholino and methoxycarbonyl groups on opposite sides of the carbon-carbon double bond.

This synthetic route is versatile and can be adapted to produce a variety of analogues by substituting the starting malonate and amine. For instance, using different dialkyl malonates or various primary or secondary amines allows for the creation of a library of β-enamino esters and β-enamino malonates.

Table 1: Reactants and Products in the Synthesis of this compound

| Reactant | Role | Product | Product Type |

| Dimethyl Malonate | Nucleophile (after enolization) | This compound | β-Enamino Malonate |

| Trimethyl Orthoformate | Electrophile Precursor | ||

| Morpholine | Nucleophile |

Reaction Efficiency and Scalability Considerations

The efficiency and scalability of the synthesis of this compound via the orthoformate and malonate route are influenced by several factors. The reaction is typically carried out under conditions that favor the formation of the enamine product in high yield.

Research has shown that the reaction can be conducted without a solvent or with a minimal amount of a high-boiling solvent to facilitate the removal of the methanol byproduct, which drives the equilibrium towards the product side. The use of a catalytic amount of an acid, such as acetic acid or p-toluenesulfonic acid, is often sufficient to promote the reaction.

Optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants is crucial for maximizing the yield and purity of the final product. For instance, a slight excess of the orthoformate and amine is often used to ensure complete conversion of the malonate. The reaction progress can be conveniently monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product can be isolated and purified by standard methods like distillation or crystallization.

Table 2: Factors Affecting Reaction Efficiency and Scalability

| Factor | Consideration for Efficiency | Consideration for Scalability |

| Solvent | Can be run neat or with minimal high-boiling solvent to drive equilibrium. | Reduces solvent cost and waste on a large scale. |

| Catalyst | A catalytic amount of acid is typically sufficient. | Minimizes catalyst cost and potential for side reactions. |

| Temperature | Optimized to ensure a reasonable reaction rate without decomposition. | Requires efficient heat transfer and control in large reactors. |

| Reactant Stoichiometry | A slight excess of orthoformate and amine can drive the reaction to completion. | Careful control of stoichiometry is needed to minimize unreacted starting materials in the final product. |

| Byproduct Removal | Efficient removal of methanol shifts the equilibrium towards the product. | Requires an effective distillation setup for large volumes. |

| Purification | Distillation or crystallization are common methods. | The chosen method must be efficient and scalable for large quantities. |

Reactivity and Reaction Mechanisms of Methyl E 3 Morpholinoacrylate

Cycloaddition Reactions

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. Methyl (E)-3-morpholinoacrylate is a valuable substrate for these reactions, particularly 1,3-dipolar cycloadditions and [4+2] cycloadditions.

[4+2] Cycloaddition Reactions (Diels-Alder Type)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. nih.govchemistrysteps.com this compound can act as a dienophile in these reactions due to the electron-withdrawing nature of the methyl acrylate (B77674) group, which activates the double bond towards reaction with a diene. chemistrysteps.com

The reactivity of the dienophile is increased by electron-withdrawing substituents. chemistrysteps.com The reaction often proceeds with high stereospecificity, with the stereochemistry of the dienophile being retained in the product. chemistrysteps.com The endo product is generally favored due to secondary orbital interactions. nih.govchemistrysteps.com The use of a Lewis acid catalyst, such as BF3, can increase the polarization and charge transfer between the diene and dienophile, lowering the activation energy. mdpi.com Computational studies have been used to investigate the mechanism and selectivity of Diels-Alder reactions involving similar dienophiles like methyl acrylate. nih.govmdpi.comcore.ac.uk

Reactions with o-Quinone Methide Precursors

Azo-Coupling Reactions (for Morpholinoacrylate Esters)

Azo coupling reactions involve the reaction of a diazonium compound with an activated aromatic or aliphatic compound to form an azo compound. wikipedia.org These reactions are fundamental in the synthesis of azo dyes. wikipedia.orgorganic-chemistry.org

Morpholinoacrylate esters can participate in azo coupling reactions with azolyl diazonium chlorides. researchgate.net In this reaction, the diazonium salt acts as the electrophile, and the enamine double bond of the morpholinoacrylate ester serves as the nucleophile. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in a suitable solvent at controlled temperatures. The electrophilic diazonium ion attacks the β-carbon of the morpholinoacrylate, which is the most electron-rich position due to the electron-donating effect of the morpholino group. This leads to the formation of a transient intermediate that subsequently undergoes cyclization.

The coupling of morpholinoacrylate esters with azolyl diazonium chlorides leads to the formation of dihydroazolo[5,1-c] nih.govresearchgate.netnih.govtriazine ring systems. nih.gov Following the initial azo coupling, the resulting intermediate undergoes an intramolecular cyclization. The nitrogen atom of the morpholino group attacks the terminal nitrogen of the azo group, leading to the formation of the six-membered triazine ring. This cyclization is often spontaneous under the reaction conditions.

The reaction of azole diazonium salts with heterocyclic enamines, such as morpholinoacrylates, is a known method for synthesizing azolo[5,1-c] nih.govresearchgate.netnih.govtriazines. nih.gov This reaction provides a versatile route to a variety of fused heterocyclic systems with potential applications in medicinal chemistry and materials science. nih.gov

The table below presents examples of dihydroazolo[5,1-c] nih.govresearchgate.netnih.govtriazines formed from related reactions.

| Diazonium Salt Source | Enamine | Product Type | Reference |

| Diazopyrazole | Isoxazolyl-derived enamine | Dihydroazolo[5,1-c] nih.govresearchgate.netnih.govtriazine | nih.gov |

| Diazoimidazoles | Isoxazolyl-derived enamine | Dihydroazolo[5,1-c] nih.govresearchgate.netnih.govtriazine | nih.gov |

Applications of Methyl E 3 Morpholinoacrylate in Complex Organic Synthesis

Building Block for Heterocyclic Compound Libraries

The creation of libraries of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Methyl (E)-3-Morpholinoacrylate provides an efficient entry point to several important classes of heterocycles.

1,2,3-Triazoles are a class of five-membered heterocyclic compounds containing three adjacent nitrogen atoms. They are known for their wide range of biological activities and their use as stable linkers in various chemical applications. nih.gov The synthesis of 1,2,3-triazoles can be achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. nih.gov While this compound is an acrylate (B77674) and not an alkyne, it can be a precursor to compounds that participate in triazole formation. For instance, the enamine functionality within this compound can be involved in reactions that ultimately lead to the formation of a triazole ring system. youtube.com The synthesis often involves a multi-component reaction where the morpholino group can be displaced. youtube.com

The general approach to synthesizing 1,2,3-triazoles often involves metal catalysts, such as copper or ruthenium, to control the regioselectivity of the cycloaddition. nih.govorganic-chemistry.org However, there is a growing interest in developing metal-free synthetic methods. rsc.org

Table 1: Examples of Triazole Synthesis Methods

| Catalyst/Conditions | Reactants | Product Type | Reference |

|---|---|---|---|

| Copper(I) | Azides, Alkynes | 1,4-Disubstituted 1,2,3-triazoles | nih.gov |

| Ruthenium(II) | Azides, Alkynes | 1,5-Disubstituted 1,2,3-triazoles | nih.gov |

| Metal-free (thermal) | Azides, Alkynes | Mixture of 1,4- and 1,5-isomers | nih.gov |

| Copper-on-charcoal (flow) | Azides, Alkynes/2-Ynoic acids | 1-Monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles | medchemexpress.com |

Fused polycyclic systems are common structural motifs in natural products and pharmacologically active compounds. This compound has been utilized in the synthesis of such complex scaffolds. For example, it can serve as a precursor to Mannich bases, which are then used in the construction of larger, more intricate molecules like benzochromene derivatives. A study demonstrated the synthesis of a complex benzofuran-carbonyl-chromen-2-one derivative where a morpholinyl-propionyl side chain, derived from a morpholine-containing precursor, was a key structural element. researchgate.net The synthesis of various fused polycyclic ethers is an area of active research, often employing strategies like ring-closing metathesis. researchgate.net

Azolotriazine frameworks are another class of nitrogen-containing heterocyclic compounds with potential applications in materials science and medicinal chemistry. The reactivity of this compound allows it to be a starting point for the synthesis of these complex ring systems. The enamine part of the molecule can react with suitable nitrogen-containing reagents to build the azolotriazine core.

Utility as a Versatile Synthetic Intermediate

Beyond its role in constructing specific heterocyclic rings, this compound is a versatile intermediate in organic synthesis. researchgate.net Its acrylate functionality allows it to participate in various reactions such as Michael additions, cycloadditions, and other transformations that form new carbon-carbon and carbon-heteroatom bonds. The morpholine (B109124) group can be retained in the final product or can act as a good leaving group in substitution and elimination reactions.

The synthesis of thiophene-based cyanoacrylate derivatives, for instance, highlights the utility of acrylate compounds in creating molecules with interesting electronic and structural properties. researchgate.netnih.gov

Contribution to Green Chemistry Methodologies in Synthesis (e.g., metal-free reactions)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net this compound can contribute to these goals, particularly in the context of metal-free reactions. rsc.org The development of synthetic methods that avoid the use of heavy metal catalysts is a significant area of green chemistry research. rsc.orgresearchgate.net

Cyanomethylation, a reaction to introduce a cyanomethyl group, can be performed under metal-free conditions using acetonitrile (B52724) as the cyanomethyl source. nih.gov While not a direct application of this compound, this illustrates the trend towards metal-free synthesis. The inherent reactivity of enamines like this compound can be harnessed in organocatalyzed or thermally induced reactions, thereby avoiding the need for metal catalysts and contributing to more sustainable synthetic practices.

Theoretical and Computational Studies of Methyl E 3 Morpholinoacrylate and Analogues

Electronic Structure Analysis and Electron Delocalization in Push-Pull Alkenes

Methyl (E)-3-Morpholinoacrylate is characterized as a push-pull alkene, featuring an electron-donating morpholine (B109124) group and an electron-withdrawing methyl acrylate (B77674) group attached to the same C=C double bond. This arrangement leads to a significant polarization of the π-electron system. The nitrogen atom of the morpholine ring donates electron density to the double bond, which is then withdrawn by the carbonyl group of the acrylate moiety. This intramolecular charge transfer is a hallmark of push-pull systems and profoundly influences their chemical and physical properties.

Theoretical studies, often employing Density Functional Theory (DFT), provide insights into the electronic structure. The key electronic features of push-pull alkenes like this compound include a decreased HOMO-LUMO gap compared to non-polarized alkenes, which can be correlated with their reactivity and spectral properties. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify the electron delocalization in these systems. It allows for the examination of the occupancy of bonding and antibonding orbitals, providing a quantitative measure of the push-pull effect. In push-pull alkenes, there is a notable increase in the electron occupancy of the π* antibonding orbital of the central C=C bond, which corresponds to a decrease in the bond order and an elongation of the bond length compared to a typical double bond.

The electronic properties of similar push-pull systems have been investigated using methods like DFT with the B3LYP functional. researchgate.netscienceopen.com These studies help in understanding the charge distribution and the extent of electron delocalization. For instance, the molecular electrostatic potential (MEP) map can visually represent the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic and electrophilic sites. researchgate.netscienceopen.com

Table 1: Computed Electronic Properties of a Model Push-Pull Alkene

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.270 eV | B3LYP/6-311++G(2d,2p) |

| LUMO Energy | -2.201 eV | B3LYP/6-311++G(2d,2p) |

| HOMO-LUMO Gap | 4.069 eV | B3LYP/6-311++G(2d,2p) |

Note: The data in this table is illustrative and based on a representative push-pull system from the literature. Specific values for this compound would require dedicated computational analysis.

Conformational Preferences and Stereochemical Insights

The stereochemistry of this compound is defined by the "(E)" configuration at the C=C double bond, indicating that the morpholine and methyl carboxylate groups are on opposite sides of the double bond. The conformational flexibility of this molecule primarily arises from rotation around the C-N bond (connecting the morpholine ring to the acrylate) and the C-C single bonds within the morpholine ring and the ester group.

Computational studies on related push-pull ethylenes have shown that the barrier to rotation around the central C=C bond is significantly lower than in non-polarized alkenes. researchgate.net This is a direct consequence of the reduced double bond character due to the push-pull effect. However, for the (E)-isomer, the focus is on the conformations arising from rotations around the single bonds.

The conformation of the morpholine ring itself is typically a chair conformation. Theoretical calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. For substituted acrylates, the planarity of the acrylate moiety is often favored to maximize conjugation. In a related compound, Methyl (E)-3-(2-formylphenoxy)acrylate, the methyl acrylate substituent was found to adopt an extended E conformation with torsion angles close to 180°. nih.gov It is expected that this compound would also favor a relatively planar conformation of the acrylate system to facilitate electron delocalization.

The rotational barrier around the C-N bond is influenced by steric and electronic factors. A balance is struck between maximizing the overlap of the nitrogen lone pair with the π-system of the acrylate (favoring a planar arrangement) and minimizing steric hindrance between the morpholine ring and the acrylate group.

Table 2: Calculated Rotational Barriers for Model Push-Pull Ethylenes

| Compound Type | Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|

| Meldrum's Acid Derivatives | 5-17 | M06-2X |

| 4-Methyleneisoxazol-5(4H)-ones | 5-17 | M06-2X |

Reaction Pathway Elucidation and Transition State Analysis

This compound, being an electron-deficient alkene due to the acrylate group, is susceptible to nucleophilic attack, most notably the Michael addition reaction. Computational studies on the aza-Michael addition of amines to acrylates provide a framework for understanding the reaction pathways involving morpholine as the nucleophile adding to an acrylate. researchgate.net

Detailed computational analyses have revealed that the aza-Michael addition can proceed through two competing mechanisms: a 1,2-addition followed by rearrangement or a direct 1,4-conjugate addition. researchgate.net For the reaction of primary and secondary amines with ethyl acrylate in an aprotic solvent, kinetic analysis suggests that the reaction preferentially occurs via a 1,2-addition mechanism. researchgate.net This involves the formation of a zwitterionic intermediate, followed by a rate-determining proton transfer assisted by another amine molecule. researchgate.net

The presence of substituents on the amine and the acrylate can influence the preferred reaction pathway, with the 1,4-addition becoming more competitive. researchgate.net Transition state analysis, using computational methods to locate and characterize the transition state structures, is crucial for elucidating the reaction mechanism and predicting the reaction rates and stereochemical outcomes. The geometry of the transition state, including the forming bond lengths and angles, provides a detailed picture of the reaction at the molecular level.

For instance, in the Michael addition, the nucleophile approaches the β-carbon of the acrylate. The transition state would involve the partial formation of the new C-N bond and the delocalization of the negative charge onto the oxygen atoms of the carbonyl group. The energy of this transition state determines the activation energy of the reaction.

Table 3: Key Steps in the Aza-Michael Addition to Acrylates

| Step | Description | Key Features |

|---|---|---|

| 1,2-Addition Pathway | ||

| 1 | Formation of Zwitterion | Nucleophilic attack of the amine nitrogen on the carbonyl carbon. |

| 2 | Proton Transfer | Rate-determining step, often assisted by a second amine molecule. |

| 1,4-Addition Pathway | ||

| 1 | Conjugate Addition | Nucleophilic attack of the amine nitrogen on the β-carbon of the double bond. |

Note: This table outlines the general mechanisms for the aza-Michael addition to acrylates based on computational studies of related systems.

Advanced Spectroscopic and Chromatographic Techniques for Research on Methyl E 3 Morpholinoacrylate

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the elucidation of the molecular structure of Methyl (E)-3-morpholinoacrylate. Each technique provides unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. researchgate.net By analyzing the chemical shifts (δ), coupling constants (J), and integration values in ¹H and ¹³C NMR spectra, a detailed structural map can be constructed. yale.eduresearchgate.net

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The vinylic protons of the acrylate (B77674) backbone appear as doublets, a result of coupling to each other. The morpholine (B109124) ring protons typically exhibit multiplets, while the methyl ester protons present as a sharp singlet.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the olefinic carbons, the carbons of the morpholine ring, and the methyl carbon of the ester group.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| =CH-CO | ~5.1 | d | ~13.0 |

| =CH-N | ~7.5 | d | ~13.0 |

| O-CH₃ | ~3.6 | s | - |

| N-(CH₂)₂ | ~3.2 | t | ~5.0 |

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| =CH-CO | ~90 |

| =CH-N | ~145 |

| O-CH₃ | ~51 |

| N-(CH₂)₂ | ~49 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. youtube.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. libretexts.orglibretexts.org

Key absorptions in the IR spectrum of this compound include:

A strong, sharp peak around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the α,β-unsaturated ester. youtube.com

A medium intensity peak around 1620-1640 cm⁻¹ attributed to the C=C stretching vibration of the alkene.

Strong bands in the 1100-1300 cm⁻¹ region are indicative of the C-O stretching vibrations of the ester and the ether linkage within the morpholine ring. libretexts.org

C-H stretching vibrations for the sp² and sp³ hybridized carbons appear just below and above 3000 cm⁻¹, respectively. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| α,β-Unsaturated Ester | C=O Stretch | 1700-1730 |

| Alkene | C=C Stretch | 1620-1640 |

| Ester & Ether | C-O Stretch | 1100-1300 |

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. chemguide.co.uk In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₈H₁₃NO₃), which is 171.19 g/mol . nih.gov

Electron impact (EI) ionization often leads to characteristic fragmentation patterns. libretexts.org For this compound, common fragmentation pathways could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment ion at m/z 140.

Cleavage of the morpholine ring, leading to various smaller fragment ions.

The McLafferty rearrangement is a potential fragmentation pathway for esters. miamioh.edu

Analyzing these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy. youtube.com

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for monitoring reaction progress, assessing purity, and isolating this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of the synthesis of this compound. rochester.eduukessays.comyoutube.com By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized. sigmaaldrich.com

A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to develop the plate. rsc.org The starting materials and the product will have different retention factors (Rf values) due to their differing polarities. This compound, being more polar than some of its potential precursors, will typically have a lower Rf value. The reaction is considered complete when the spot corresponding to the limiting reactant disappears.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hexane |

Preparative Column Chromatography for Product Isolation and Purification

Preparative column chromatography is a cornerstone technique for the isolation and purification of this compound from crude reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase while being carried through a column by a mobile phase. The selection of the stationary and mobile phases is critical and is tailored to the specific properties of the target compound and the impurities present.

For the purification of this compound, which possesses a polar enamine character, careful consideration of the chromatographic conditions is necessary to achieve high purity and yield. Due to the potential for hydrolysis or decomposition on acidic stationary phases, the choice of adsorbent and solvent system is paramount. While specific literature detailing a preparative column chromatography protocol for this exact molecule is not extensively available, a representative method can be constructed based on established principles for the purification of similar β-aminoacrylate and enamine compounds.

A common stationary phase for such separations is silica (B1680970) gel. However, given the basic nature of the morpholine moiety, the inherent acidity of standard silica gel could lead to product degradation. To mitigate this, a deactivated or neutral stationary phase is often preferred. This can be achieved by using commercially available deactivated silica gel or by pre-treating standard silica gel with a basic modifier, such as triethylamine (B128534), which is incorporated into the mobile phase. Alumina (neutral or basic) can also serve as an effective alternative stationary phase.

The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. For compounds of intermediate polarity like this compound, a common starting point is a mixture of a hydrocarbon, such as hexane or heptane, and a more polar solvent like ethyl acetate or diethyl ether. The polarity of the eluent is gradually increased to facilitate the elution of the product from the column. This can be done in a stepwise or gradient fashion.

The progress of the separation is monitored by thin-layer chromatography (TLC) of the collected fractions. Fractions containing the pure desired product, as indicated by TLC analysis, are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

The following table outlines a representative set of parameters for the preparative column chromatography of this compound, based on general laboratory practices for analogous compounds.

Table 1: Representative Parameters for Preparative Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh), deactivated with 1% triethylamine in the eluent. |

| Column Dimensions | Dependent on the scale of the purification; a 40-60 mm diameter column is typical for gram-scale synthesis. |

| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 50:50 v/v). A small percentage of triethylamine (0.5-1%) may be added to the eluent system to prevent streaking and decomposition of the amine-containing product on the silica gel. |

| Sample Loading | The crude product is typically adsorbed onto a small amount of silica gel and dry-loaded onto the top of the column, or dissolved in a minimal amount of the initial eluent and wet-loaded. |

| Elution Mode | Gradient elution is generally preferred to provide better separation between the product and closely eluting impurities. |

| Fraction Collection | Fractions are collected in regular volumes (e.g., 20-50 mL), and the composition of each fraction is monitored by TLC. |

| Post-Purification | Fractions containing the pure product are combined, and the solvent is removed in vacuo to yield the purified this compound as a solid or oil. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (E)-3-Morpholinoacrylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic addition-elimination reactions, with sodium hydroxide in alkanes as a preferred base due to its efficiency in deprotonating intermediates. Reaction temperature (60–80°C) and solvent polarity significantly impact stereochemical outcomes, favoring the (E)-isomer under anhydrous conditions. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction rates .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the (E)-configuration and morpholine substitution pattern. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ and morpholine ring vibrations. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For unresolved data conflicts, compare results against NIST reference spectra .

Q. How should researchers handle solubility challenges during in vitro assays involving this compound?

- Methodological Answer : The compound’s limited aqueous solubility can be addressed by preparing stock solutions in DMSO (≤1% v/v) followed by dilution in assay buffers. Sonication or mild heating (30–40°C) aids dissolution. For biological studies, hydrochloride salt derivatives (if synthetically accessible) enhance aqueous stability and bioavailability .

Advanced Research Questions

Q. How do substituents on the morpholine ring influence the reactivity of this compound in Michael addition reactions?

- Methodological Answer : Electron-donating groups (e.g., methoxy) on the morpholine ring increase nucleophilicity at the β-carbon, accelerating conjugate additions. Conversely, electron-withdrawing groups (e.g., nitro) reduce reactivity but improve regioselectivity. Computational modeling (DFT) can predict substituent effects on transition states, guiding experimental design .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Apply statistical methods like the Benjamini-Hochberg procedure to control false discovery rates (FDR) in high-throughput data analysis. For NMR peak overlaps, use 2D techniques (COSY, NOESY) or variable-temperature NMR. Cross-correlate IR and XRD data to validate crystal packing and hydrogen-bonding patterns .

Q. How can researchers mitigate degradation of this compound during long-term storage?

- Methodological Answer : Store the compound in airtight, amber vials under inert gas (argon) at –20°C. Add stabilizers like BHT (0.1% w/w) to prevent oxidation. Periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) monitor degradation. For labile derivatives, lyophilization improves shelf life .

Q. What are the best practices for optimizing reaction conditions to minimize byproducts in this compound-based syntheses?

- Methodological Answer : Use design-of-experiments (DoE) approaches to screen variables (temperature, solvent, catalyst loading). For example, a central composite design can identify optimal NaOH concentrations (0.1–0.5 M) and reaction times (4–12 hrs). Monitor byproduct formation via TLC or LC-MS and adjust stoichiometry of acrylate precursors accordingly .

Q. How does the morpholine ring’s conformation affect the compound’s interaction with biological targets?

- Methodological Answer : Chair conformation of the morpholine ring enhances hydrogen bonding with enzyme active sites (e.g., kinases). Molecular docking simulations (AutoDock Vina) paired with mutagenesis studies can validate binding modes. Compare IC₅₀ values of conformationally restricted analogs to assess pharmacological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.